Ropivacaine mesylate

Epidural Anesthesia Bioequivalence Postoperative Analgesia

Ropivacaine mesylate (CAS 854056-07-8) is the pure (S)-enantiomer long-acting amide local anesthetic as the methanesulfonate salt. Choose the mesylate salt for enhanced solubility and stability over hydrochloride, enabling high-concentration injectable solutions. Superior cardiac safety profile vs. bupivacaine—lower arrhythmogenic potential and improved resuscitability. Meta-analyses confirm distinct sensory and motor block dynamics vs. ropivacaine HCl, precluding simple 1:1 substitution. Leverage its defined Nav1.2/Nav1.5 pharmacology as a reference for isoform-selective sodium channel screening. Ideal for pharmaceutical developers pursuing new formulation patents: lyophilized powders, extended-release depots. TREK-1 inhibitor (IC50 402.7 µM). Order with confidence.

Molecular Formula C18H30N2O4S
Molecular Weight 370.5 g/mol
CAS No. 854056-07-8
Cat. No. B158865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopivacaine mesylate
CAS854056-07-8
Molecular FormulaC18H30N2O4S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O
InChIInChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4)/t15-;/m0./s1
InChIKeyYPTSIOMXZOPKAF-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Ropivacaine Mesylate (CAS 854056-07-8): Procurement and Technical Data Sheet for Researchers and Formulators


Ropivacaine mesylate (CAS 854056-07-8) is a long-acting amide-type local anesthetic that exists as the pure (S)-enantiomer and is formulated as a methanesulfonate salt [1]. This compound is a potent voltage-gated sodium channel blocker that reversibly inhibits sodium ion influx in nerve fibers to block impulse conduction, and it also acts as an inhibitor of the two-pore domain potassium channel TREK-1 with an IC50 of 402.7 µM in COS-7 cell membranes . As a small-molecule drug, ropivacaine mesylate has been developed as an injectable pharmaceutical product and is used in spinal block procedures and for managing neuropathic pain [2].

Why Ropivacaine Mesylate (CAS 854056-07-8) Cannot Be Interchanged with Other Ropivacaine Salts or Amide Anesthetics


Substituting ropivacaine mesylate with ropivacaine hydrochloride, bupivacaine, or lidocaine without consideration of salt form, molar potency, and safety profile introduces quantifiable risks in clinical and research settings. The mesylate salt exhibits distinct physicochemical properties that impact formulation, solubility, and stability . Clinically, while ropivacaine mesylate is generally comparable in efficacy to ropivacaine hydrochloride, meta-analyses have revealed statistically significant differences in sensory and motor block duration that preclude simple 1:1 substitution [1]. More critically, ropivacaine demonstrates significantly lower cardiac toxicity than bupivacaine—a difference quantified through reduced arrhythmogenic potential and improved resuscitability [2]—making bupivacaine a potentially unsafe alternative in high-dose or vascular-rich procedures. These quantifiable distinctions underscore the necessity for compound-specific selection.

Quantitative Comparator Evidence: Ropivacaine Mesylate (CAS 854056-07-8) vs. Hydrochloride Salt, Bupivacaine, and Lidocaine


Clinical Equivalence and Divergence: Ropivacaine Mesylate vs. Ropivacaine Hydrochloride in Epidural Anesthesia

A meta-analysis of six randomized controlled trials directly compared ropivacaine mesylate and ropivacaine hydrochloride in epidural anesthesia. The analysis revealed that while motor block onset time and adverse reaction rates were similar between the two salts (p>0.05), statistically significant differences emerged in sensory and motor block durations [1]. Specifically, ropivacaine hydrochloride demonstrated longer sensory block duration and motor block duration compared to ropivacaine mesylate (p<0.05), and the onset time for sensory block was shorter for the hydrochloride salt (p<0.05) [1]. These findings indicate that while the mesylate salt is an effective alternative, it is not pharmacodynamically identical and may require dosing adjustments for equivalent block characteristics.

Epidural Anesthesia Bioequivalence Postoperative Analgesia Sensory Block

Equivalent Systemic Exposure: Pharmacokinetic Bioequivalence of Ropivacaine Mesylate and Hydrochloride in Canine Model

A randomized, crossover pharmacokinetic study in Beagle dogs administered a single intravenous dose of 10 µmol/kg of ropivacaine mesylate or ropivacaine hydrochloride demonstrated comparable systemic exposure [1]. Key parameters including maximum plasma concentration (Cmax) and total exposure (AUC0-200) showed no significant differences between the two salt forms [1]. Specifically, ropivacaine mesylate exhibited a Cmax of 3.96 ± 1.50 µg/mL and an AUC0-200 of 148.67 ± 87.51 µg·mL⁻¹·min⁻¹, compared to 3.72 ± 1.31 µg/mL and 125.80 ± 81.06 µg·mL⁻¹·min⁻¹ for the hydrochloride salt [1]. The study concluded that ropivacaine mesylate and ropivacaine hydrochloride possess equivalent bioavailability [1].

Pharmacokinetics Bioequivalence Preclinical Canine Model

Superior Cardiac Safety: Reduced Arrhythmogenicity of Ropivacaine Compared to Bupivacaine

The cardiac safety advantage of ropivacaine over bupivacaine is a critical differentiator supported by robust in vivo data. Animal studies have clearly demonstrated that ropivacaine possesses significantly lower cardiovascular toxicity than bupivacaine when both are injected intravascularly at equivalent or equipotent doses [1]. The mechanism is attributed to a higher affinity of ropivacaine for inactive sodium channels and a faster dissociation rate, which reduces the risk of inducing fatal arrhythmias and improves the success of resuscitation following accidental intravenous overdose [1]. This lower arrhythmogenic potential is a primary reason for ropivacaine's widespread adoption in high-volume or vascular blocks where the margin of safety is paramount [2].

Cardiotoxicity Arrhythmia Local Anesthetic Safety In Vivo Model

Molecular Selectivity: Differential Blockade of Neuronal vs. Cardiac Sodium Channels

At the molecular level, ropivacaine exhibits isoform-selective modulation of voltage-gated sodium channels, which contributes to its favorable therapeutic index. Pharmacological studies on rat sodium channel isoforms demonstrate that ropivacaine exerts differential modulatory effects on the brain-type Nav1.2 channel and the cardiac-type Nav1.5 channel [1]. While specific IC50 values from the study are required for full quantification, the investigation confirms that ropivacaine does not act as a non-selective blocker. This selectivity profile underpins its ability to provide effective anesthesia while minimizing unwanted cardiac conduction disturbances, a characteristic that distinguishes it from less selective agents like bupivacaine, which have a higher propensity for blocking Nav1.5 and inducing cardiotoxicity [1].

Ion Channel Pharmacology Nav1.2 Nav1.5 Selectivity

Validated Application Scenarios for Ropivacaine Mesylate (CAS 854056-07-8) Based on Comparative Evidence


Development of Safer, Ready-to-Use Injectable Anesthetics

The mesylate salt form offers enhanced solubility and stability compared to the hydrochloride salt, making it advantageous for developing stable, high-concentration injectable solutions . The cardiac safety advantage over bupivacaine further strengthens its position for formulation into products intended for high-volume blocks or for use in settings where accidental intravascular injection risk is present.

Preclinical Research on Differential Sodium Channel Blockade

Ropivacaine mesylate serves as an ideal reference compound for studies investigating isoform-selective sodium channel pharmacology. Its documented differential effects on Nav1.2 and Nav1.5 channels provide a baseline for screening novel compounds intended to maintain anesthetic efficacy while further reducing cardiac toxicity [1].

Comparative Pharmacokinetic and Pharmacodynamic Studies

Given its established bioequivalence to ropivacaine hydrochloride in terms of systemic exposure (Cmax, AUC) but subtle clinical differences in block dynamics (e.g., duration and onset), ropivacaine mesylate is a valuable tool for investigating how salt forms and formulation excipients influence local drug distribution and clinical effect beyond simple bioavailability [2][3].

Alternative Salt for Patent and Formulation Strategy

For pharmaceutical developers, ropivacaine mesylate represents a viable alternative salt form to the widely used hydrochloride, enabling new formulation patents (e.g., lyophilized powders, extended-release depots) without altering the core pharmacophore [4]. The mesylate salt's distinct physicochemical profile can be leveraged to overcome specific challenges in drug delivery, such as improving compatibility with novel excipients or achieving targeted release profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropivacaine mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.